(2R)-3-(3,4-dihydroxyphenyl)lactate, also known as 3-(3,4-dihydroxyphenyl)lactic acid, is a hydroxy monocarboxylic acid with significant biological and pharmacological properties. It is derived from the phenylalanine metabolism and is primarily recognized for its potential therapeutic effects, particularly in cardiovascular health and as an antioxidant. This compound has garnered attention for its role in traditional Chinese medicine, particularly from the plant Salvia miltiorrhiza, commonly known as Danshen.
The primary source of (2R)-3-(3,4-dihydroxyphenyl)lactate is the herb Salvia miltiorrhiza, which has been used in traditional medicine for centuries to improve blood circulation and relieve various ailments. Modern studies have identified this compound as one of the active ingredients responsible for these therapeutic effects. Additionally, it can be synthesized through biochemical processes involving specific enzymes such as lactate dehydrogenase derived from various bacterial sources like Lactobacillus species .
(2R)-3-(3,4-dihydroxyphenyl)lactate belongs to the class of organic compounds known as phenolic acids. It is specifically categorized under hydroxy acids due to the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. This classification highlights its potential reactivity and biological significance.
The synthesis of (2R)-3-(3,4-dihydroxyphenyl)lactate can be achieved through various methods:
The enzymatic method typically involves:
The molecular formula of (2R)-3-(3,4-dihydroxyphenyl)lactate is C₉H₉O₅. Its structure features:
(2R)-3-(3,4-dihydroxyphenyl)lactate participates in several biochemical reactions:
The enzyme-catalyzed conversion of phenylpyruvic acid to (2R)-3-(3,4-dihydroxyphenyl)lactate involves:
The mechanism by which (2R)-3-(3,4-dihydroxyphenyl)lactate exerts its biological effects involves:
Studies suggest that this compound can significantly reduce markers of oxidative stress in cellular models, indicating its potential protective roles against ischemic injury .
Relevant analyses indicate that (2R)-3-(3,4-dihydroxyphenyl)lactate maintains stability under physiological conditions, making it suitable for therapeutic applications .
(2R)-3-(3,4-dihydroxyphenyl)lactate has several promising applications:
In Melissa officinalis (lemon balm), the committed step in (2R)-3-(3,4-dihydroxyphenyl)lactate formation is catalyzed by rosmarinic acid synthase (RAS), a BAHD acyltransferase. RAS utilizes (R)-3-(4-hydroxyphenyl)lactate and 4-coumaroyl-CoA to form the ester intermediate 4-coumaroyl-(R)-3-(4-hydroxyphenyl)lactate, which undergoes hydroxylation to yield RA [1] [6]. Crucially, RAS exhibits absolute stereospecificity for the R-enantiomer of hydroxyphenyllactate, rejecting the S-form. This specificity arises from electrostatic and steric constraints in its active site, which accommodates the R-isomer’s orientation while excluding the S-counterpart [1].
Transcriptional regulation of RAS in M. officinalis is induced by chitosan elicitation. Chitosan triggers a defense response that upregulates RAS gene expression alongside phenylalanine ammonia-lyase (PAL) and tyrosine aminotransferase (TAT), increasing RA production by 2.8-fold [10]. This coordinated induction highlights RAS’s integration into the plant’s stress-responsive metabolic network.
Table 1: Key Enzymes in (2R)-3-(3,4-Dihydroxyphenyl)lactate and Rosmarinic Acid Biosynthesis
Enzyme | Gene | Function | Inducing Factors |
---|---|---|---|
Rosmarinic Acid Synthase | RAS | Esterifies R-hydroxyphenyllactate with 4-coumaroyl-CoA | Chitosan, methyl jasmonate |
Tyrosine Aminotransferase | TAT | Catalyzes initial transamination of L-tyrosine to 4-hydroxyphenylpyruvate | Chitosan, H₂O₂ |
Phenylalanine Ammonia-Lyase | PAL | Deaminates L-phenylalanine to cinnamic acid | Elicitors, light stress |
NADPH Oxidase | RBOH | Generates reactive oxygen species (ROS) as signaling molecules | Chitosan, pathogen elicitors |
(2R)-3-(3,4-Dihydroxyphenyl)lactate is synthesized via the convergence of two primary metabolic pathways:
Chitosan elicitation in M. officinalis shoots simultaneously upregulates TAT and PAL expression, ensuring balanced precursor flux. This dual induction increases (R)-3-(4-hydroxyphenyl)lactate and 4-coumaroyl-CoA pools, driving RA assembly [10]. Notably, the 3-hydroxylation of the tyrosine-derived moiety occurs after RAS-catalyzed esterification in Lamiaceae, contrasting with some Boraginaceae where precursors may be hydroxylated earlier [1].
Table 2: Metabolic Precursors and Pathways Contributing to (2R)-3-(3,4-Dihydroxyphenyl)lactate Synthesis
Precursor | Pathway Origin | Key Enzymes | Final Product in Pathway |
---|---|---|---|
L-Tyrosine | Shikimate pathway | Tyrosine aminotransferase (TAT) | (R)-3-(4-Hydroxyphenyl)lactate |
L-Phenylalanine | Shikimate pathway | Phenylalanine ammonia-lyase (PAL) | 4-Coumaroyl-CoA |
4-Hydroxyphenylpyruvate | Tyrosine transamination | Hydroxyphenylpyruvate reductase | (R)-3-(4-Hydroxyphenyl)lactate |
4-Coumaroyl-CoA | Phenylpropanoid pathway | Cinnamate 4-hydroxylase, 4CL | Activated acyl donor for RAS |
The R-configuration at C-2 of 3,4-dihydroxyphenyllactate is enzymatically enforced at two critical biosynthetic stages:
The evolutionary significance of this stereocontrol is underscored by RA biosynthesis in Lamiaceae and Boraginaceae. Despite independent evolutionary origins, both families’ RAS enzymes exclusively recognize the R-enantiomer, indicating convergent selective pressure to preserve this chiral specificity [1]. The S-enantiomer is not incorporated into RA, highlighting the metabolic cost of chiral infidelity.
Table 3: Enzymes Enforcing Stereochemical Specificity in (2R)-3-(3,4-Dihydroxyphenyl)lactate Biosynthesis
Enzyme | Stereochemical Role | Mechanism |
---|---|---|
Tyrosine aminotransferase (TAT) | Generates prochiral 4-hydroxyphenylpyruvate | Transamination with PLP cofactor; controls L-stereochemistry at α-carbon |
Hydroxyphenylpyruvate reductase | Catalyzes enantioselective reduction to (R)-lactate | NADPH-dependent reduction; hydride attack on re face of carbonyl |
Rosmarinic acid synthase (RAS) | Binds exclusively (R)-3-(4-hydroxyphenyl)lactate | Steric exclusion of S-enantiomer in acyl acceptor binding pocket |
The R-configuration is retained during the final hydroxylation step catalyzed by cytochrome P450 enzymes (e.g., CYP98A14 in Coleus blumei), which convert 4-coumaroyl-(R)-3-(4-hydroxyphenyl)lactate to RA without epimerization [1]. This chiral preservation ensures biological functionality, as RA’s interactions with therapeutic targets (e.g., GABA transaminase) depend on the R-stereochemistry of its phenyllactate moiety [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0